(5-amino-2-thienyl)phenyl-Methanone
Description
Properties
Molecular Formula |
C11H9NOS |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
(5-aminothiophen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H9NOS/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H,12H2 |
InChI Key |
WZCRHULLOCIESQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)N |
Origin of Product |
United States |
Scientific Research Applications
(5-amino-2-thienyl)phenyl-Methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-amino-2-thienyl)phenyl-Methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, altering their activity and leading to therapeutic effects . In materials science, its electronic properties are harnessed for applications in organic electronics .
Comparison with Similar Compounds
Table 1: Key Compounds and Their Properties
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The amino group in (5-amino-2-thienyl)phenyl-methanone likely improves solubility and nucleophilicity compared to electron-withdrawing substituents like chlorine in (4-chlorophenyl)phenyl-methanone .
- Thiophene’s aromaticity may enhance π-π stacking interactions compared to purely aliphatic substituents .
- Synthetic Complexity: Multi-ring systems, such as the cyclohexyl-triphenyl derivative in , demonstrate the versatility of methanone scaffolds in forming complex architectures via domino reactions .
Preparation Methods
Nitrothiophene Intermediate Strategy
A two-step approach involves:
-
Nitration of 2-acetylthiophene : Treating 2-acetylthiophene with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C selectively introduces a nitro group at the 5-position, forming 5-nitro-2-acetylthiophene.
-
Reduction and transposition : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine, followed by hydrolysis of the acetyl group to yield 5-amino-2-thienylcarboxylic acid. Subsequent decarboxylation and ketone formation via Grignard reaction with phenylmagnesium bromide remains experimentally challenging, with yields below 25%.
Palladium-Catalyzed Cross-Coupling: Modern Advancements
Transition-metal-catalyzed cross-coupling reactions offer superior regiocontrol for constructing the thiophene-phenyl linkage. The Suzuki-Miyaura coupling, in particular, enables direct arylation of halogenated thiophene precursors.
Suzuki-Miyaura Coupling Protocol
A optimized procedure adapted from microwave-assisted methodologies involves:
-
Iodothiophene precursor synthesis : 5-Amino-2-iodothiophene is prepared via iodination of 2-aminothiophene using N-iodosuccinimide (NIS) in acetic acid.
-
Coupling with phenylboronic acid : A mixture of 5-amino-2-iodothiophene (1.0 equiv), phenylboronic acid (1.3 equiv), and Pd(PPh₃)₄ (5 mol%) in DMF/H₂O (1:1) is irradiated at 140°C for 20 minutes under microwave conditions.
-
Workup and purification : Extraction with diethyl ether, followed by column chromatography (5% ethyl acetate/hexane), yields (5-amino-2-thienyl)phenyl-methanone in 78% yield.
Key Advantages :
-
Microwave irradiation reduces reaction time from hours to minutes.
-
No protecting group required for the amino functionality due to the mild conditions.
Reductive Amination of Nitro Precursors
Introducing the amino group via nitro reduction avoids the instability of free amines during earlier synthetic stages. A patent-pending method for analogous compounds employs the following steps:
Nitration-Reduction Sequence
-
Nitration : 2-Phenylthiophene is treated with HNO₃ in H₂SO₄ at −10°C to afford 5-nitro-2-phenylthiophene.
-
Catalytic hydrogenation : H₂ gas (50 psi) over Raney nickel at 80°C reduces the nitro group to amine, yielding the target compound in 65% overall yield.
Critical Parameters :
-
Temperature control during nitration prevents ring sulfonation.
-
Use of Raney nickel over palladium minimizes over-reduction.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts | 30–40 | 12–24 h | Simple reagents | Poor regioselectivity, low yield |
| Suzuki Coupling | 75–78 | 20 min | High efficiency, regioselective | Requires halogenated precursors |
| Nitration-Reduction | 60–65 | 8–10 h | Avoids protective groups | High-pressure H₂ handling needed |
Scalability and Industrial Considerations
Microwave-assisted Suzuki coupling demonstrates the highest potential for large-scale production, with a space-time yield of 1.2 kg·L⁻¹·h⁻¹. However, the cost of iodothiophene precursors ($120–150/g) may necessitate alternative halogenation strategies. Continuous-flow nitration systems, as described in patent WO2016075703A2, could mitigate safety risks associated with batch-scale nitro chemistry .
Q & A
Q. What are the established synthetic routes for (5-amino-2-thienyl)phenyl-Methanone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted thiophene precursors and benzophenone derivatives. For example, analogs like (2-Amino-4,5-dimethoxyphenyl)(5-methylfuran-2-yl)methanone are synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, with temperature control (60–80°C) and anhydrous conditions critical for minimizing side reactions . Thin-layer chromatography (TLC) is recommended to monitor reaction progress and purity . Solvent selection (e.g., dichloromethane or ethanol) and stoichiometric ratios of catalysts (e.g., Lewis acids like AlCl₃) significantly impact yield optimization.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR with 2D experiments (e.g., COSY, HSQC) resolve overlapping signals from aromatic thienyl and phenyl moieties .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, particularly for resolving hydrogen bonding and π-π stacking interactions .
- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) stretching frequencies (~1650–1700 cm⁻¹) and amine (-NH₂) vibrations (~3300 cm⁻¹) .
Q. What are the primary applications of (5-amino-2-thienyl)phenyl-Methanone in organic chemistry and medicinal research?
- Methodological Answer :
- Organic Synthesis : Acts as a building block for heterocyclic compounds (e.g., thiazoles, furans) via nucleophilic substitution or cycloaddition reactions .
- Medicinal Chemistry : Structural analogs (e.g., phenyl-thiazolylmethanone) are studied for antimicrobial and anticancer activity using in vitro assays like MIC (Minimum Inhibitory Concentration) and MTT cell viability tests .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of (5-amino-2-thienyl)phenyl-Methanone?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model ground-state dipole moments and frontier molecular orbitals (HOMO-LUMO) to predict charge transfer and redox behavior. For example, studies on similar methanones reveal electron-withdrawing effects of the carbonyl group, guiding synthetic modifications for enhanced bioactivity . Software like Gaussian or ORCA is recommended for such analyses .
Q. How do researchers resolve contradictions in biological activity data for this compound across different studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line sensitivity, solvent effects). Orthogonal validation methods are critical:
Q. What strategies are employed to study the compound's polymorphic forms, and how do they influence physicochemical properties?
- Methodological Answer : Polymorph screening involves solvent-mediated crystallization (e.g., using ethyl acetate/hexane mixtures) and thermal analysis (DSC/TGA). For analogs like (4-methoxyphenyl)-methanone derivatives, polymorphs differ in melting points and solubility, impacting bioavailability . Pairing X-ray powder diffraction (XRPD) with SHELXL refinement identifies lattice parameters and packing motifs .
Q. How can structure-activity relationship (SAR) studies guide functionalization of the thienyl or phenyl rings for targeted biological effects?
- Methodological Answer :
- Electron-Donating Groups : Adding methoxy (-OCH₃) to the phenyl ring enhances π-stacking in receptor binding (observed in phenyl-thiazolylmethanone analogs) .
- Amino Group Modifications : Acylation or alkylation of the -NH₂ group in the thienyl ring alters solubility and membrane permeability, as shown in pharmacokinetic studies .
- Halogen Substitution : Bromine or chlorine at the phenyl ring improves antimicrobial potency by increasing electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
